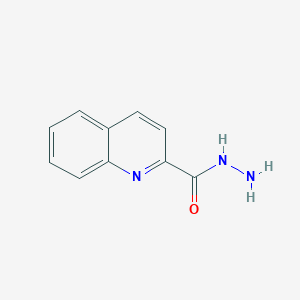

Quinoline-2-carbohydrazide

説明

特性

IUPAC Name |

quinoline-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDPJYXDDYUJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289163 | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-44-5 | |

| Record name | 2-Quinolinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 59489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoline-2-carbohydrazide

Introduction: Quinoline-2-carbohydrazide is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a derivative of quinaldic acid, it serves as a versatile scaffold for synthesizing a myriad of more complex molecules, including Schiff bases, oxadiazoles, and other pharmacologically relevant heterocycles.[1][2] The quinoline nucleus itself is a privileged structure, found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate its structural integrity.

Part 1: The Synthetic Pathway: From Carboxylic Acid to Hydrazide

The most reliable and commonly employed synthesis of this compound is a two-step process commencing from quinoline-2-carboxylic acid (quinaldic acid). The core strategy involves the activation of the carboxylic acid moiety via esterification, followed by nucleophilic substitution with hydrazine hydrate.

Causality of the Synthetic Design: Direct conversion of a carboxylic acid to a hydrazide can be challenging. The acidic proton of the carboxyl group can react with the basic hydrazine, leading to a non-productive acid-base reaction. By first converting the carboxylic acid to an ester (e.g., ethyl quinaldate), we create a more reactive electrophilic carbonyl center that is not susceptible to deprotonation by hydrazine. This ester then readily undergoes nucleophilic acyl substitution (hydrazinolysis) to yield the desired carbohydrazide with high efficiency. An alternative, more direct activation method involves converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts vigorously with hydrazine.[1] While effective, this method requires stricter anhydrous conditions due to the moisture sensitivity of acyl chlorides.

Visualizing the Synthesis Workflow

The following diagram outlines the primary two-step synthetic route.

Caption: A two-step synthesis of this compound.

Part 2: Comprehensive Characterization

To confirm the successful synthesis and purity of this compound, a suite of spectroscopic and physical analyses is essential. Each technique provides a unique piece of structural evidence, and together they form a self-validating system of characterization.

Spectroscopic Validation

The transformation from the starting material through the ester intermediate to the final hydrazide product is clearly monitored by the distinct changes in their respective spectra.

| Technique | Intermediate: Ethyl Quinaldate | Final Product: this compound | Rationale for Structural Confirmation |

| FT-IR (cm⁻¹) | ~1720 (C=O, ester)~1250 (C-O, ester) | ~3400-3200 (N-H asym & sym stretch, NH₂)[1]~3295 (N-H stretch, NH)[1]~1690 (C=O, amide I band)[1] | Disappearance of the ester C=O band and appearance of the characteristic amide C=O and multiple N-H stretching bands confirm the hydrazinolysis. |

| ¹H-NMR (δ, ppm) | 7.5-8.5 (m, Ar-H)~4.5 (q, -OCH₂CH₃)~1.4 (t, -OCH₂CH₃) | 7.6-8.5 (m, Ar-H)~10.0 (s, 1H, -CONH-)[2]~4.6 (s, 2H, -NH₂)[2] | Disappearance of the ethyl group quartet and triplet signals and the appearance of two new downfield signals for the NH and NH₂ protons are definitive proof of product formation. |

| ¹³C-NMR (δ, ppm) | ~165 (C=O, ester)~150-120 (Ar-C)~62 (-OCH₂)~14 (-CH₃) | ~166 (C=O, amide)[6]~155-120 (Ar-C)[6] | A slight shift in the carbonyl carbon resonance and the complete disappearance of the two aliphatic carbon signals from the ethyl group confirm the conversion. |

| Mass Spec. (m/z) | M⁺ = 201.23 | M⁺ = 187.20[7][8] | The molecular ion peak must correspond to the exact molecular weight of the target compound (C₁₀H₉N₃O). |

Part 3: Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment, must be followed at all times.

Protocol 1: Synthesis of Ethyl Quinaldate

This procedure is based on the well-established Fischer esterification method.[9][10]

Materials & Reagents:

-

Quinoline-2-carboxylic acid (Quinaldic acid)

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add quinoline-2-carboxylic acid (10.0 g, 57.7 mmol).

-

Solvent Addition: Add an excess of absolute ethanol (100 mL). Stir the suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl quinaldate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This protocol details the hydrazinolysis of the ester intermediate.[2]

Materials & Reagents:

-

Ethyl Quinaldate (from Protocol 1)

-

Hydrazine Hydrate (NH₂NH₂·H₂O, 80% or higher)

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, Buchner funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude ethyl quinaldate (9.6 g, 47.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (7.2 mL, ~143 mmol, 3 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the hot solution.

-

Monitoring: Monitor the reaction by TLC until the ester spot is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the resulting white or off-white solid in a vacuum oven to obtain pure this compound.

Conclusion and Outlook

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The two-step synthesis via esterification and subsequent hydrazinolysis is a reliable method that provides high yields of the target compound. The outlined characterization techniques—FT-IR, NMR, and Mass Spectrometry—provide a comprehensive and self-validating toolkit for confirming the product's identity and purity. As a key intermediate, this compound is a gateway to a vast library of novel quinoline-based derivatives with significant potential in the development of new therapeutic agents.[11]

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 7. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Technical Guide to Quinoline-2-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carbohydrazide is a heterocyclic organic compound distinguished by its quinoline core linked to a carbohydrazide group at the 2-position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable scaffold and intermediate in synthetic organic chemistry. Particularly in medicinal chemistry, it serves as a foundational building block for a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide provides an in-depth exploration of its core chemical and physical properties, validated synthesis protocols, analytical characterization, and its pivotal applications, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Quinoline-Hydrazide Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2][4][5] It is the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs (e.g., chloroquine), valued for its ability to intercalate with DNA and interact with various enzymatic targets.[2][5] The hydrazide functional group (-CONHNH2), on the other hand, is a versatile chemical handle. It can act as a nucleophile, a precursor to various heterocycles, and a hydrogen-bonding domain, which is critical for molecular recognition at biological targets.

The combination of these two moieties in this compound creates a molecule with significant potential. The carbohydrazide group at the 2-position allows for facile derivatization, enabling the systematic exploration of chemical space to develop novel therapeutic agents.[1][6] Understanding the fundamental properties of this parent molecule is therefore the critical first step in harnessing its full synthetic and therapeutic potential.

Molecular Structure and Core Physicochemical Properties

Chemical Structure

This compound's structure is defined by the rigid, aromatic quinoline backbone and the flexible, reactive carbohydrazide side chain.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound are critical for its handling, reaction setup, and formulation. The data below has been aggregated from authoritative chemical databases.[7][8][9]

| Property | Value | Source |

| CAS Number | 5382-44-5 | [7][8][9] |

| Molecular Formula | C₁₀H₉N₃O | [7][8][9] |

| Molecular Weight | 187.20 g/mol | [7][8] |

| Monoisotopic Mass | 187.07456 Da | [8][10] |

| IUPAC Name | This compound | [8] |

| Appearance | Off-white to light yellow powder (Typical) | Supplier Data |

| Melting Point | 150-154 °C (Typical, may vary with purity) | Supplier Data |

| Solubility | 17.7 µg/mL (at pH 7.4) | [8] |

| XLogP3 | 0.6 | [8] |

Insight: The low XLogP3 value suggests a relatively hydrophilic character, consistent with its limited but present aqueous solubility.[8] This solubility is an important parameter in drug development, influencing both bioavailability and the choice of solvents for biological assays.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific shifts can vary based on the solvent, typical patterns for the quinoline core and hydrazide protons are predictable.

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-8.9 ppm) corresponding to the six protons of the quinoline ring.[11] The coupling patterns (doublets, triplets) are key to assigning each proton. Additionally, distinct, broader signals will appear for the exchangeable protons of the -NH-NH₂ group. The NH proton typically appears as a singlet around δ 9.5-10.5 ppm, while the NH₂ protons appear as a broader singlet around δ 4.5-5.5 ppm.[11]

-

¹³C NMR: The spectrum will show ten distinct signals. The carbons of the quinoline ring typically resonate between δ 120-150 ppm.[12] The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic peak, appearing significantly downfield, typically in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected for the -NH₂ group (asymmetric and symmetric stretching) in the 3300-3400 cm⁻¹ region, along with a separate N-H stretching band for the secondary amide proton around 3200-3300 cm⁻¹.[11]

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1650-1690 cm⁻¹, characteristic of the carbonyl group in the hydrazide moiety.[11]

-

C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region correspond to the aromatic C=C and C=N bonds of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: For this compound, the molecular ion peak would be observed at an m/z of approximately 187.0746 (for high-resolution MS).[8]

-

Key Fragments: Common fragmentation pathways involve the loss of the hydrazino group (-NHNH₂) or cleavage at the amide bond. Characteristic fragments for the quinoline ring itself, such as at m/z 128 or 129, are also expected.[8]

Synthesis and Reaction Mechanisms

The most direct and widely adopted method for synthesizing this compound is through the hydrazinolysis of an activated derivative of quinaldic acid (quinoline-2-carboxylic acid).

Common Synthetic Route

The process is typically a two-step reaction starting from the commercially available quinoline-2-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an ester or an acid chloride, which then readily reacts with hydrazine hydrate.

Caption: A typical two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Ethyl Ester

This protocol is a robust and field-proven method adapted from literature procedures.[6][11]

Step 1: Esterification of Quinoline-2-carboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

-

Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring. Causality Insight: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The ethyl ester product will often precipitate.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield ethyl quinoline-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

-

Setup: Dissolve the ethyl quinoline-2-carboxylate (1.0 eq) from the previous step in absolute ethanol in a round-bottom flask with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the solution. Causality Insight: Hydrazine is a potent nucleophile. Using a slight excess ensures the complete conversion of the ester.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The product, this compound, is typically less soluble in ethanol than the starting ester and will precipitate out of the solution upon formation.

-

Isolation & Purification: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Filter the resulting solid.

-

Recrystallization: Wash the crude product with cold ethanol. For high purity, recrystallize the solid from ethanol or an ethanol/water mixture to yield pure this compound.

Applications in Medicinal Chemistry and Materials Science

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its ability to be transformed into more complex molecules.

-

Precursor for Schiff Bases and Heterocycles: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones (a type of Schiff base). These hydrazones are not only biologically active in their own right but can also be cyclized to form various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles.[11]

-

Antimicrobial Agents: Many derivatives synthesized from this core have shown significant activity against various bacterial and fungal strains.[6][11] The quinoline moiety can interfere with bacterial DNA gyrase, while the attached heterocyclic systems can target other microbial pathways.[6]

-

Anticancer Research: The quinoline scaffold is present in several anticancer agents.[1][2] By modifying the carbohydrazide group, researchers have developed derivatives that show cytotoxic activity against various cancer cell lines, with some acting as inhibitors of key enzymes like EGFR kinase.[1]

-

Anticonvulsant and Anti-inflammatory Activity: The structural features of quinoline-hydrazide derivatives make them suitable candidates for interacting with targets in the central nervous system and inflammatory pathways.[3][13]

-

Chelating Agents: The nitrogen and oxygen atoms in the carbohydrazide moiety can act as a bidentate ligand, allowing the molecule to chelate metal ions. This property is useful in the design of metal-based drugs or sensors.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable platform for the development of novel, biologically active compounds. A thorough understanding of its fundamental chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield new candidates for addressing challenges in medicine, from infectious diseases to oncology.[3][4]

References

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 11. ajchem-a.com [ajchem-a.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its synthetic derivatives, revealing a remarkable breadth of pharmacological activities.[3] Quinoline-based compounds have found applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2][4] The unique electronic properties and the ability of the quinoline nucleus to interact with various biological targets have cemented its status as a cornerstone in the development of novel therapeutics.[1] Within the vast landscape of quinoline derivatives, quinoline-2-carbohydrazide has emerged as a particularly versatile and valuable building block. Its strategic placement of a carbohydrazide moiety at the 2-position of the quinoline ring opens up a plethora of possibilities for chemical modification, leading to a diverse array of compounds with significant biological potential.

Synthesis and Characterization of this compound

The primary and most common synthesis of this compound begins with quinoline-2-carboxylic acid.[5] A straightforward approach involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. A more direct route involves the conversion of quinoline-2-carboxylic acid to its acid chloride, which is then reacted with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of this compound from Quinoline-2-Carboxylic Acid.[5]

-

Step 1: Formation of Quinoline-2-carbonyl chloride. In a round-bottom flask, suspend quinoline-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until a clear solution is obtained.

-

Step 2: Removal of Excess Thionyl Chloride. After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Step 3: Reaction with Hydrazine Hydrate. Dissolve the resulting crude quinoline-2-carbonyl chloride in a suitable solvent such as ethanol. Cool the solution in an ice bath and add hydrazine hydrate (a slight excess) dropwise with stirring.

-

Step 4: Isolation and Purification. Stir the reaction mixture at room temperature for several hours. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final product.

The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C=N stretching of the quinoline ring.[6] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the -NHNH₂ group.[7] Carbon-13 NMR (¹³C NMR) will show the characteristic peaks for the carbons of the quinoline ring and the carbonyl carbon.[7] Mass spectrometry can be used to confirm the molecular weight of the compound.[6]

Caption: Synthesis of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [8][9] |

| Molecular Weight | 187.20 g/mol | [8][9] |

| CAS Number | 5382-44-5 | [8][9] |

| Appearance | Solid | |

| Solubility | 17.7 µg/mL in water at pH 7.4 | [8] |

Applications in Medicinal Chemistry

The carbohydrazide functional group in this compound is a key reactive handle that allows for the facile synthesis of a wide range of derivatives, including Schiff bases, pyrazoles, oxadiazoles, and other heterocyclic systems.[5][10] This synthetic tractability, coupled with the inherent biological activity of the quinoline scaffold, has made this compound a valuable starting material for the development of new therapeutic agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[11][12][13] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14] The planar quinoline ring can intercalate between DNA base pairs, while various substituents can interact with the enzyme's active site.[14]

Derivatives such as Schiff bases, formed by the condensation of this compound with various aldehydes and ketones, have shown potent antimicrobial properties.[5] For instance, some novel Mannich and Schiff bases derived from this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.[5] The introduction of different aromatic and heterocyclic moieties through the hydrazone linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[12]

Anticancer Activity

The quinoline scaffold is present in several anticancer drugs, and derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[15][16] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[15][17]

For example, novel hybrids of quinoline-4-carbohydrazide and acrylamide have been synthesized and shown to exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds being more potent than the standard drug Doxorubicin.[7][17] These compounds were found to inhibit EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis by upregulating p53 and caspase 9.[17] Another study identified a quinoline-hydrazide scaffold as a novel anti-cancer lead compound that significantly reduced the viability of neuroblastoma and breast adenocarcinoma cell lines.[15] This compound was also found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[15]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6h | MCF-7 (Breast) | 2.71 | [7][17] |

| 6a | MCF-7 (Breast) | 3.39 | [7][17] |

| 6b | MCF-7 (Breast) | 5.94 | [7][17] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 6.18 | [7][17] |

| 3b | MCF-7 (Breast) | 7.016 | [16] |

| 3c | MCF-7 (Breast) | 7.05 | [16] |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[4][18] The quinoline nucleus is a key component of the anti-TB drug bedaquiline, highlighting the potential of this scaffold in combating Mycobacterium tuberculosis.[4] Several studies have reported the promising antitubercular activity of this compound derivatives.[1][4][19] For instance, 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazide derivatives have shown potent inhibitory activity against M. tuberculosis H37Rv.[4] The mechanism of action for many quinoline-based antitubercular agents is believed to involve the inhibition of mycobacterial cell wall synthesis or other essential metabolic pathways.[20]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[21] Quinoline derivatives have been investigated for their anticonvulsant properties, with some showing promising results in preclinical models.[22][23][24] The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems in the central nervous system.[25] While direct studies on this compound itself are limited in this area, its derivatives, particularly those incorporating other heterocyclic rings known for anticonvulsant activity, represent a promising avenue for research.[22][23] For instance, some quinoline-2-one derivatives have shown promising anticonvulsant activity in the maximal electroshock (MES) model.[22][23]

This compound as a Synthetic Intermediate

Beyond its own biological activities, this compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide moiety can undergo cyclization reactions with various reagents to form five- and six-membered heterocycles. For example, reaction with carbon disulfide in an alkaline medium can lead to the formation of oxadiazole derivatives.[5] Condensation with dicarbonyl compounds can yield pyrazole derivatives. This synthetic versatility allows for the creation of diverse chemical libraries for drug discovery and other applications.

Caption: Synthetic utility of this compound.

Coordination Chemistry: Metal Complexes of this compound Derivatives

The hydrazone derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of metal complexes.[26][27][28][29] The presence of multiple donor atoms (nitrogen and oxygen) allows them to chelate with various metal ions, forming stable complexes with interesting structural and biological properties.[26][27] The coordination of the metal ion can significantly enhance the biological activity of the parent ligand.[14] For example, metal complexes of Schiff bases derived from quinoline-3-carbohydrazide have been synthesized and characterized, with some showing inhibitory effects on human breast adenocarcinoma and chronic myelogenous leukemia cell lines.[26][27] The coordination mode typically involves the azomethine nitrogen and the carbonyl oxygen or a phenolic oxygen if present in the aldehyde/ketone precursor.[26][27]

Conclusion

This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of the carbohydrazide moiety, makes it a versatile starting material for the generation of diverse molecular architectures. The extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antitubercular effects. The ability of its hydrazone derivatives to form stable metal complexes further expands its potential applications. As the quest for novel therapeutic agents continues, the this compound scaffold is poised to remain a fruitful area of investigation for the development of new drugs and functional materials.

References

- 1. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jetir.org [jetir.org]

- 23. researchgate.net [researchgate.net]

- 24. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. UQ eSpace [espace.library.uq.edu.au]

- 27. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Quinoline-2-carbohydrazide as a High-Efficacy Corrosion Inhibitor

An in-depth guide to the application of Quinoline-2-carbohydrazide as a corrosion inhibitor, designed for researchers, scientists, and professionals in drug development and materials science.

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries, from infrastructure and transportation to chemical processing and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidizing.[2][3]

Among the various classes of organic inhibitors, those containing heteroatoms (such as Nitrogen, Oxygen, and Sulfur) and aromatic rings with π-electrons have demonstrated exceptional efficacy.[1][4] Quinoline and its derivatives have emerged as a particularly promising group of inhibitors. Their molecular structure, featuring a fused benzene and pyridine ring, provides a high electron density and multiple active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[5] This guide focuses specifically on this compound, a derivative designed to leverage these properties for superior corrosion inhibition.

This compound: A Profile

Chemical Structure and Properties

This compound (C₁₀H₉N₃O) is an organic compound featuring a quinoline core functionalized with a carbohydrazide group at the 2-position.[6]

-

Quinoline Core: The aromatic quinoline ring system is rich in π-electrons, which can interact with the vacant d-orbitals of metal atoms.

-

Heteroatoms: The molecule contains three nitrogen atoms and one oxygen atom. These heteroatoms possess lone pairs of electrons, making them primary sites for coordination with the metal surface.[4]

-

Carbohydrazide Group (-CONHNH₂): This functional group enhances the molecule's polarity and provides additional nitrogen and oxygen atoms, further strengthening its adsorption capabilities.

Synthesis Protocol: this compound

The synthesis of this compound is typically achieved through the reaction of a quinoline-2-carboxylate ester with hydrazine hydrate. This established method ensures a high yield of the desired product.

Protocol: Synthesis from Ethyl Quinoline-2-carboxylate

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl quinoline-2-carboxylate (1 equivalent) in absolute ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (99%, approximately 3 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate as white crystals.

-

Purification: Filter the resulting solid, wash with cold distilled water or ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallization from ethanol can be performed for further purification.[7]

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[8]

Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the aggressive medium.[9] This process involves a combination of physical and chemical interactions.

-

Adsorption Process: The inhibitor molecules displace pre-adsorbed water molecules from the metal surface.[10] The adsorption is influenced by the inhibitor's chemical structure, the nature of the metal, and the corrosive environment.[1]

-

Interaction Sites: The lone electron pairs on the nitrogen and oxygen atoms, along with the delocalized π-electrons of the quinoline ring, act as active centers for adsorption.[5]

-

Protective Film Formation: This adsorption forms a stable, coordinated layer on the metal. This film acts as a physical barrier, blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classifies it as a mixed-type inhibitor.[2][11][12]

Quantum Chemical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the inhibitor-metal interaction.[4][13] Key parameters include:

-

E(HOMO) (Highest Occupied Molecular Orbital Energy): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

-

E(LUMO) (Lowest Unoccupied Molecular Orbital Energy): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal.

-

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap implies higher reactivity and thus better inhibition efficiency.[13][14]

The interaction mechanism is visualized below.

Caption: Adsorption mechanism of this compound on a metal surface.

Experimental Evaluation: Protocols and Workflows

A multi-faceted approach is required to rigorously evaluate the performance of this compound. The following protocols for weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) are standard in the field.[2][15]

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Protocol 1: Gravimetric (Weight Loss) Method

This method provides a direct measure of corrosion rate over an extended period.

-

Metal Coupon Preparation: Use mild steel coupons of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, rinse with distilled water and acetone, dry, and weigh accurately.

-

Immersion Test: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

-

Duration: Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).

-

Post-Immersion: After the immersion period, retrieve the coupons, rinse with water, clean with a brush to remove corrosion products, rinse again with acetone, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area, and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.

-

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface.

-

Electrochemical Cell Setup: Use a standard three-electrode cell: a mild steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[1]

-

Stabilization: Immerse the WE in the test solution (corrosive medium with/without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30 minutes).[1]

-

Measurement: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[1][16]

-

Data Analysis:

-

Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge-transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion resistance.[1]

-

Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge-transfer resistances with and without the inhibitor.[16]

-

Protocol 3: Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (Icorr) and provides insight into whether the inhibitor affects the anodic or cathodic reaction, or both.

-

Cell Setup and Stabilization: Use the same three-electrode setup as for EIS. After OCP stabilization, proceed with the polarization scan.

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[12]

-

Data Analysis:

-

Plot the potential (E) versus the log of the current density (log I).

-

Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).[2]

-

A lower Icorr value indicates better corrosion protection.

-

Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100, where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.[2]

-

Data Interpretation and Expected Results

The data obtained from these experiments should demonstrate a clear trend of increasing inhibition efficiency with increasing concentration of this compound.

Illustrative Performance Data

The following table summarizes typical results expected from the evaluation of this compound on mild steel in 1.0 M HCl.

| Inhibitor Conc. (ppm) | Weight Loss IE% | EIS IE% (from Rct) | PDP IE% (from Icorr) | Icorr (µA/cm²) | Rct (Ω·cm²) |

| 0 (Blank) | - | - | - | 1050 | 25 |

| 50 | 75.2 | 78.1 | 76.5 | 247 | 114 |

| 100 | 86.5 | 88.4 | 87.1 | 135 | 215 |

| 200 | 92.8 | 94.1 | 93.3 | 70 | 425 |

| 500 | 96.1 | 97.5 | 96.8 | 34 | 980 |

Adsorption Isotherm

To understand the adsorption mechanism, the degree of surface coverage (θ), calculated as IE% / 100, can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly observed for quinoline derivatives, which assumes the formation of a monolayer on the metal surface.[10][11][17] The Langmuir isotherm is described by the equation:

C / θ = 1 / K_ads + C

Where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C / θ versus C confirms that the adsorption follows the Langmuir model.[10]

Conclusion and Outlook

This compound stands out as a highly effective corrosion inhibitor, particularly for protecting mild steel in acidic media. Its molecular structure, rich in electron-donating functional groups and π-electrons, facilitates strong adsorption to the metal surface, forming a robust protective barrier. The experimental protocols detailed herein provide a comprehensive framework for quantifying its performance and elucidating its mechanism of action. Future research may focus on creating synergistic formulations or modifying the quinoline backbone to further enhance its protective properties under even more extreme temperature and pressure conditions.

References

- 1. staff.najah.edu [staff.najah.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. scbt.com [scbt.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: The Synthetic Utility of Quinoline-2-carbohydrazide

Abstract

Quinoline-2-carbohydrazide is a potent and versatile heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a rigid quinoline scaffold and a highly reactive carbohydrazide moiety, makes it an invaluable precursor for constructing a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic applications, focusing on the preparation of bioactive Schiff bases, the construction of novel heterocyclic systems, and its role as a chelating ligand in coordination chemistry. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and field-proven insights to ensure reproducibility and success.

Foundational Chemistry and Significance

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory domains[1][2][3]. This compound (C₁₀H₉N₃O) leverages this potent core by introducing a carbohydrazide functional group (-CONHNH₂), a versatile handle for synthetic elaboration[4]. The nucleophilic terminal amine and the adjacent carbonyl group of the hydrazide are primed for a variety of chemical transformations, most notably condensation and cyclization reactions. This unique combination of a proven pharmacophore and a reactive functional group establishes this compound as a high-value intermediate for the synthesis of novel chemical entities with significant therapeutic potential.

Synthesis of the Core Reagent: this compound

The most direct and widely adopted method for preparing this compound involves a two-step sequence starting from the commercially available quinoline-2-carboxylic acid. This process first activates the carboxylic acid, converting it into a more reactive species, which is then readily attacked by hydrazine.

Rationale of the Synthetic Pathway

The conversion of a carboxylic acid to a hydrazide requires activation because the hydroxyl group of the carboxyl moiety is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which conveniently drives the reaction to completion. The subsequent addition of hydrazine hydrate (N₂H₄·H₂O) provides a potent nucleophile that readily attacks the acyl chloride carbonyl carbon, displacing the chloride and forming the stable hydrazide product[5][6].

Workflow for this compound Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Quinoline-2-carboxylic acid (1 eq.)

-

Thionyl chloride (SOCl₂) (approx. 3-4 eq.)

-

Absolute ethanol

-

Hydrazine hydrate (N₂H₄·H₂O) (excess)

-

Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round bottom flask, add quinoline-2-carboxylic acid (e.g., 3.0 g, 0.017 mol) and slowly add thionyl chloride (e.g., 5 mL).

-

Fit the flask with a reflux condenser (equipped with a drying tube or gas outlet to a scrubber) and reflux the mixture gently for two hours. The solid will dissolve as it converts to the acyl chloride.

-

After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude acyl chloride, cautiously add absolute ethanol (e.g., 5 mL) and reflux for an additional two hours to form the corresponding ethyl ester. Note: Some protocols proceed directly from the acid chloride, but ester formation is a common intermediate step.

-

After cooling the ester solution, add an excess of hydrazine hydrate and reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The solid product, this compound, will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the final product[5][6].

Application I: Synthesis of Bioactive Schiff Bases (Hydrazones)

One of the most powerful applications of this compound is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. These compounds, characterized by their azomethine (-C=N-) linkage, are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial and anticancer properties[5][7].

Mechanistic Insight

The reaction proceeds via nucleophilic addition of the terminal amine of the hydrazide to the carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack. The resulting hemiaminal intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone[8].

Caption: Experimental workflow for Schiff base synthesis.

General Protocol for Schiff Base Synthesis

Materials:

-

This compound (1 eq.)

-

Substituted aromatic aldehyde (1 eq.)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (e.g., 1.0 g, 5.34 mmol) in absolute ethanol (10-20 mL) in a round bottom flask, with gentle warming if necessary.

-

To this solution, add an equimolar amount of the desired aromatic aldehyde (5.34 mmol).

-

Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 6-8 hours[5]. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product typically precipitates out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry thoroughly[5][9].

Data Summary: Versatility of the Protocol

This protocol is effective for a wide range of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times but generally provides good to excellent yields.

| Aldehyde Substrate | Reaction Time (h) | Typical Yield (%) | Reference |

| 2-Nitrobenzaldehyde | 5 | 80-86 | [9] |

| 2-Chlorobenzaldehyde | 5 | 80-86 | [9] |

| 2,4-Dihydroxybenzaldehyde | 5 | 80-86 | [9] |

| 4-Hydroxybenzaldehyde | 7 | >80 | [6] |

| 4-Chlorobenzaldehyde | 7 | >80 | [6] |

Application II: Construction of Thiazolidinone Heterocycles

Beyond simple condensation, the Schiff bases derived from this compound are excellent intermediates for constructing more complex heterocyclic systems. A prime example is their reaction with 2-mercaptoacetic acid (thioglycolic acid) to yield 4-thiazolidinone derivatives, another class of compounds with documented biological activities[6].

Mechanistic Insight

This reaction is a cyclocondensation. The thiol group of 2-mercaptoacetic acid performs a nucleophilic attack on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization where the nitrogen attacks the carboxylic acid carbonyl, leading to the formation of the five-membered thiazolidinone ring after dehydration.

Caption: Key steps in the formation of 4-thiazolidinone rings.

Protocol for 4-Thiazolidinone Synthesis

Materials:

-

Quinoline-derived Schiff base (1 eq.)

-

2-Mercaptoacetic acid (1.1 eq.)

-

Tetrahydrofuran (THF) or dry Dioxane (solvent)

Procedure:

-

In a round bottom flask, dissolve the Schiff base (e.g., 0.001 mol) in dry THF (20 mL).

-

Add a slight excess of 2-mercaptoacetic acid (e.g., 0.1 mL, approx. 0.0014 mol).

-

Reflux the reaction mixture for 10-14 hours[6].

-

Monitor the reaction by TLC until the starting Schiff base is consumed.

-

After cooling, the solvent can be removed under reduced pressure. The residue is then triturated with a cold solution of sodium bicarbonate to remove excess mercaptoacetic acid.

-

The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-thiazolidinone derivative.

Application III: this compound Derivatives as Chelating Ligands

The this compound scaffold and its derivatives, particularly the Schiff bases, are excellent chelating ligands for transition metal ions[10]. The quinoline nitrogen, the azomethine nitrogen, and the carbonyl oxygen can act as donor atoms, forming stable five- or six-membered chelate rings with metal centers like Cu(II), Ni(II), and Co(II)[9][11]. This coordination can significantly enhance the biological activity of the parent organic molecule[12].

Protocol for Metal Complex Synthesis

Procedure:

-

Prepare a methanolic solution of the Schiff base ligand (2 eq.).

-

Prepare an ethanolic solution of the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 eq.).

-

Add the metal salt solution dropwise to the refluxing ligand solution with constant stirring. A 2:1 ligand-to-metal molar ratio is common[9].

-

Continue refluxing the mixture for 2-4 hours, during which a colored precipitate of the metal complex will form.

-

Cool the mixture, collect the complex by vacuum filtration, wash with ethanol and ether, and dry in a desiccator.

Summary of Coordination Properties

| Metal Ion | Ligand Type | Coordination Sites | Potential Applications | Reference |

| Cu(II) | Schiff Base | Azomethine N, Carbonyl O | Antimicrobial, Anticancer | [9] |

| Ni(II) | Schiff Base | Azomethine N, Phenolic O | Antimicrobial, Anticancer | [11] |

| Co(II) | Schiff Base | Azomethine N, Carbonyl O | Antimicrobial | [9] |

| Cr(III) | Schiff Base | Azomethine N, Carbonyl O | Catalysis, Biological Agents | [9] |

| When using a hydroxyl-substituted aldehyde for Schiff base synthesis. |

Conclusion

This compound is a foundational reagent that opens a gateway to a vast chemical space of high-value compounds. Its straightforward synthesis and predictable reactivity make it an ideal starting point for generating libraries of Schiff bases, complex heterocycles, and organometallic complexes. The protocols detailed in this guide serve as a robust starting point for researchers aiming to leverage this powerful scaffold in the pursuit of novel materials and therapeutics. The consistent demonstration of potent biological activity among its derivatives underscores its continued importance in the field of drug discovery and development.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. benchchem.com [benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]

- 10. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Introduction: The Versatile Scaffold of Quinoline-2-Carbohydrazide in Coordination Chemistry

An In-Depth Guide to the Applications of Quinoline-2-Carbohydrazide Metal Complexes for Researchers and Drug Development Professionals

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds.[1][2] The quinoline ring system itself exhibits diverse pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities.[1][3] When functionalized with a carbohydrazide group at the 2-position, the resulting molecule, this compound, becomes an exceptionally versatile ligand in coordination chemistry.

The hydrazide moiety (-CONHNH₂) provides multiple coordination sites—the carbonyl oxygen, the terminal amino nitrogen, and the quinoline nitrogen—allowing it to form stable chelate rings with a variety of transition metal ions.[3][4][5] This chelation often enhances the biological activity of both the ligand and the metal ion, a principle explained by concepts like Overtone's concept of cell permeability and Tweedy's chelation theory.[6] These theories suggest that the partial sharing of the metal's positive charge with donor atoms on the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[6] The resulting metal complexes of this compound have garnered significant attention for their potential applications in medicinal chemistry and catalysis.[2][7] This guide provides detailed application notes and protocols for the synthesis and evaluation of these promising compounds.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes from this compound or its Schiff base derivatives is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthesis Protocol

This protocol describes a general method for synthesizing a metal complex of a Schiff base derived from this compound. Schiff bases are often used to expand the coordination possibilities of the primary ligand.[3][5]

Rationale: The initial condensation reaction between this compound and an aldehyde or ketone creates a Schiff base, which introduces an azomethine (-C=N-) group. This group provides an additional coordination site, enhancing the chelating ability of the ligand. The subsequent reaction with a metal salt leads to the formation of a stable coordination complex.[3][8] Methanol or ethanol are commonly used solvents due to their ability to dissolve both the ligand and the metal salts.

Step-by-Step Protocol:

-

Ligand Synthesis (Schiff Base Formation):

-

Dissolve one molar equivalent of this compound in warm ethanol or methanol.

-

To this solution, add one molar equivalent of the desired aldehyde or ketone (e.g., 2-hydroxybenzaldehyde).

-

Add a few drops of a catalytic amount of an acid (e.g., glacial acetic acid) to facilitate the condensation reaction.

-

Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base ligand by filtration, wash with cold ethanol, and dry in a desiccator.

-

-

Metal Complex Synthesis:

-

Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or DMSO) with gentle heating.[3]

-

In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent.[3]

-

Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.[3][9]

-

Reflux the resulting mixture for 3-6 hours. The formation of the complex is usually indicated by the formation of a colored precipitate.

-

After cooling, collect the solid complex by filtration.

-

Wash the product with the solvent used for the reaction to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether to facilitate drying.

-

Dry the final product in a vacuum oven or desiccator.

-

Workflow for Synthesis of this compound Metal Complexes

Caption: Workflow for the synthesis of a this compound Schiff base metal complex.

Essential Characterization Techniques

To confirm the successful synthesis and determine the structure of the complexes, a combination of spectroscopic and analytical techniques is employed:

-

FTIR Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups upon complexation indicates their involvement in bonding with the metal ion.[3][4]

-

¹H and ¹³C NMR Spectroscopy: Provides information about the structure of the ligand and its complexes in solution. Shifts in the proton and carbon signals upon complexation can further confirm the coordination sites.[3][5]

-

UV-Vis Spectroscopy: Helps in understanding the electronic transitions within the complex and provides insights into its geometry.

-

Elemental Analysis and Mass Spectrometry: Determine the empirical formula and molecular weight of the complex, confirming its stoichiometry.[3]

-

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which helps in elucidating the geometry of the complex (e.g., octahedral, square planar).[3][4]

Application Note 1: Anticancer Agents

Quinoline-based compounds, including their metal complexes, are extensively studied for their anticancer properties.[1][10][11] They can exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, inhibiting angiogenesis, and causing cell cycle arrest.[1] Metal complexation can enhance these activities.[12][13]

Mechanism of Action

The anticancer activity of this compound metal complexes is often attributed to their ability to interact with biological macromolecules. Proposed mechanisms include:

-

DNA Interaction: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting its replication and transcription processes.

-

Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, leading to the activation of apoptotic pathways.[14][15]

-

Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.[10]

-

Cell Cycle Arrest: Some quinoline derivatives have been shown to arrest the cell cycle at different phases (e.g., G0/G1 or S phase), preventing cancer cells from dividing.[1][14]

Proposed Anticancer Mechanism Pathway

Caption: Proposed mechanism of anticancer activity for quinoline metal complexes.

Protocol: Evaluation of In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the viability of cells and, consequently, the cytotoxic potential of a compound.[16][17]

Principle: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured, allowing for the quantification of cell viability.[16][17]

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3][15]

-

Harvest the cells using trypsin and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[18]

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound metal complex in DMSO.

-

Create a series of dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a solvent control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for a further 48-72 hours.[18]

-

-

MTT Assay and Absorbance Reading:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[18]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[16][17]

-

Table 1: Example Cytotoxicity Data of Quinoline-based Metal Complexes

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) Complex of a Quinoline Schiff Base | PC-3 (Prostate) | 4.0 | [3] |

| Cu(II) Complex of a Quinoline Schiff Base | LNCaP (Prostate) | 3.2 | [3] |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [15] |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [15] |

| Cisplatin (Reference Drug) | HCT116 (Colorectal) | 2.25 | [11] |

Application Note 2: Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[19][20] Metal complexes of quinoline derivatives have shown significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][3][20] Coordination with metal ions often leads to enhanced antimicrobial activity compared to the free ligand.

Mechanism of Action

The enhanced lipophilicity of the metal complexes allows them to penetrate the lipid layers of bacterial and fungal cell membranes more effectively.[6] Once inside the cell, they can interfere with various cellular processes:

-

Enzyme Inhibition: The metal ion can bind to the active sites of enzymes, particularly those containing sulfhydryl groups, disrupting their function.

-

Protein Synthesis Disruption: The complexes can interfere with the synthesis of essential proteins.

-

DNA Gyrase Inhibition: Quinoline derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[20]

-

Cell Wall Synthesis Inhibition: They may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.

Protocol: Evaluation of Antibacterial Activity using the Agar Disk Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[21][22]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the zone of inhibition.[22] The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

-

Preparation of Inoculum and Agar Plates:

-

Prepare a nutrient agar or Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a nutrient broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of the agar plate.

-

-

Disk Preparation and Application:

-

Sterilize filter paper disks (6 mm in diameter).

-

Prepare solutions of the this compound metal complexes at known concentrations (e.g., 100 µg/mL and 200 µg/mL) in a suitable solvent like DMSO.[23][24]

-

Impregnate the sterile disks with a specific volume (e.g., 10 µL) of the test compound solutions.

-

Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

-

Also, place a positive control disk (containing a standard antibiotic like ciprofloxacin) and a negative control disk (containing only the solvent).[23][24]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[21]

-

-

Interpretation:

-

A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the standard antibiotic.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method is a common technique for determining MIC.

Step-by-Step Protocol:

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

-